methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1135283-27-0
VCID: VC2921335
InChI: InChI=1S/C10H15NO3/c1-4-9(12)7-5-8(10(13)14-3)11(2)6-7/h5-6,9,12H,4H2,1-3H3
SMILES: CCC(C1=CN(C(=C1)C(=O)OC)C)O
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol

methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate

CAS No.: 1135283-27-0

Cat. No.: VC2921335

Molecular Formula: C10H15NO3

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate - 1135283-27-0

Specification

CAS No. 1135283-27-0
Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
IUPAC Name methyl 4-(1-hydroxypropyl)-1-methylpyrrole-2-carboxylate
Standard InChI InChI=1S/C10H15NO3/c1-4-9(12)7-5-8(10(13)14-3)11(2)6-7/h5-6,9,12H,4H2,1-3H3
Standard InChI Key JCKCNACJDWWPBN-UHFFFAOYSA-N
SMILES CCC(C1=CN(C(=C1)C(=O)OC)C)O
Canonical SMILES CCC(C1=CN(C(=C1)C(=O)OC)C)O

Introduction

Chemical Structure and Properties

Structural Characteristics

Methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate features a five-membered pyrrole ring as its core structure with several key functional groups attached. The compound contains a methyl-substituted nitrogen atom in the pyrrole ring (1-methyl-1H-pyrrole), which influences its electronic properties and reactivity patterns. At position 2 of the pyrrole ring, a methyl carboxylate group (methyl ester) is attached, providing an electrophilic site for potential reactions. Position 4 of the pyrrole ring bears a hydroxypropyl group (1-hydroxypropyl), which introduces a chiral center and a hydroxyl functional group that can participate in hydrogen bonding and serve as a nucleophilic site for further modifications.

The presence of these varied functional groups on the pyrrole scaffold results in a molecule with distinct chemical reactivity patterns and potential for diverse interactions with biological systems. The structural arrangement creates a compound with both polar and non-polar regions, influencing its solubility profile and potential for molecular recognition events in biological contexts.

Identification Data

The following table presents comprehensive identification data for methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate:

ParameterValue
CAS Number1135283-27-0
IUPAC Namemethyl 4-(1-hydroxypropyl)-1-methylpyrrole-2-carboxylate
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Standard InChIInChI=1S/C10H15NO3/c1-4-9(12)7-5-8(10(13)14-3)11(2)6-7/h5-6,9,12H,4H2,1-3H3
Standard InChIKeyJCKCNACJDWWPBN-UHFFFAOYSA-N
SMILESCCC(C1=CN(C(=C1)C(=O)OC)C)O
Canonical SMILESCCC(C1=CN(C(=C1)C(=O)OC)C)O
PubChem Compound ID45588234

Applications and Research Findings

Role in Proteomics Research

Methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate has significant applications in proteomics research, where its unique structure can serve as a building block for synthesizing more complex molecules or as a probe for studying protein interactions. The compound's specific structural features make it valuable for:

  • Protein labeling: The hydroxyl group provides a site for conjugation to proteins via various linking chemistries, enabling the development of labeled proteins for tracking or analysis purposes.

  • Structure-activity relationship studies: As part of larger molecular constructs, this pyrrole derivative can help in understanding how specific structural features influence biological activity and protein-ligand interactions.

  • Probe development: The compound's potential to be derivatized with fluorophores or other reporting groups could enable its use in developing probes for protein localization or interaction studies, contributing to advanced proteomics methodologies.

The hydroxypropyl group is particularly valuable in this context, as it provides a reactive handle that can be selectively modified without disrupting the electronic properties of the pyrrole core. This allows for precise control over the attachment of the compound to proteins or other biomolecules of interest in proteomics research.

Biological and Pharmacological Properties

Structure-Activity Relationships

  • Hydrogen bonding capabilities: The hydroxyl group can serve as both a hydrogen bond donor and acceptor, potentially enabling specific interactions with biological targets such as proteins or enzymes. This feature is critical for molecular recognition events in biological systems.

  • Lipophilicity and membrane permeability: The balance of polar (hydroxyl, ester) and nonpolar (pyrrole ring, alkyl groups) elements in the molecule would influence its ability to cross biological membranes and interact with hydrophobic binding pockets in proteins. This balance is crucial for determining bioavailability and distribution in biological systems.

  • Metabolic stability: The methyl ester group may be susceptible to hydrolysis by esterases in biological systems, which could affect the compound's half-life and bioavailability. Understanding these metabolic pathways would be essential for any biological applications.

  • Steric considerations: The specific three-dimensional arrangement of the functional groups, particularly around the chiral center at the hydroxypropyl group, could influence binding specificity to biological targets. This stereochemical aspect adds another dimension to potential structure-activity relationships.

Detailed SAR studies specifically focused on this compound and its analogs would be valuable for understanding its potential biological roles and for guiding the development of derivatives with enhanced properties for specific applications.

Future Research Directions and Perspectives

Emerging Applications

Based on the structural features and known applications of methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate, several emerging applications can be envisioned:

  • Bioconjugation chemistry: The hydroxyl group provides an attachment point for developing novel bioconjugation strategies, potentially leading to applications in targeted drug delivery or diagnostic imaging. Selective modification of this site could enable precise control over the attachment of the compound to biomolecules.

  • Material science applications: Functionalized pyrroles have applications in materials science, including the development of conducting polymers, sensors, and functional materials. The specific substitution pattern of this compound might offer unique properties in such applications.

  • Catalysis: Pyrrole derivatives can serve as ligands in catalytic systems; the specific functional groups in this compound might enable the development of selective catalysts for organic transformations. The hydroxyl group, in particular, could coordinate to metal centers or participate in hydrogen-bonding catalysis.

  • Chemical biology tools: Beyond proteomics, this compound and its derivatives might find applications as chemical probes for studying specific biological processes or as building blocks for chemical genetics approaches. The ability to label and track biological processes would be valuable for understanding complex cellular mechanisms.

  • Sustainable chemistry applications: As synthetic methods continue to evolve toward more environmentally friendly approaches, compounds like methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate that offer multiple sites for selective functionalization could become increasingly valuable in developing efficient, atom-economic synthetic pathways.

These potential applications highlight the importance of continued research on this compound and related derivatives, particularly in interdisciplinary contexts where its unique structural features could address specific challenges.

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